molecular formula C9H13NO2S2 B184101 1-(Thiophen-2-ylsulfonyl)piperidine CAS No. 53442-04-9

1-(Thiophen-2-ylsulfonyl)piperidine

Cat. No. B184101
CAS RN: 53442-04-9
M. Wt: 231.3 g/mol
InChI Key: FUKURDMUOQFWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-ylsulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of piperidine and thiophene, which are widely used in the pharmaceutical industry.

Scientific Research Applications

1-(Thiophen-2-ylsulfonyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are considered as potential drug targets for the treatment of several diseases such as Alzheimer's disease, glaucoma, and cancer.

Mechanism Of Action

The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidine is not well understood. However, it is believed to interact with the active site of the enzymes and inhibit their activity. The presence of the thiophene and piperidine moieties in the molecule is thought to contribute to its inhibitory activity.

Biochemical And Physiological Effects

1-(Thiophen-2-ylsulfonyl)piperidine has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, which can improve cognitive function. Additionally, 1-(Thiophen-2-ylsulfonyl)piperidine has been reported to exhibit anticancer activity by inhibiting the activity of carbonic anhydrase, which is involved in tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

1-(Thiophen-2-ylsulfonyl)piperidine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against several enzymes. However, it has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-(Thiophen-2-ylsulfonyl)piperidine. One direction is to explore its potential as a drug candidate for the treatment of diseases such as Alzheimer's disease, glaucoma, and cancer. Another direction is to study its mechanism of action in more detail to understand how it interacts with the enzymes and inhibits their activity. Additionally, the synthesis of analogs and derivatives of 1-(Thiophen-2-ylsulfonyl)piperidine can be explored to improve its potency and selectivity towards specific enzymes.

properties

CAS RN

53442-04-9

Product Name

1-(Thiophen-2-ylsulfonyl)piperidine

Molecular Formula

C9H13NO2S2

Molecular Weight

231.3 g/mol

IUPAC Name

1-thiophen-2-ylsulfonylpiperidine

InChI

InChI=1S/C9H13NO2S2/c11-14(12,9-5-4-8-13-9)10-6-2-1-3-7-10/h4-5,8H,1-3,6-7H2

InChI Key

FUKURDMUOQFWNI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CS2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiophene-2-sulfonyl chloride (10 g, 54 mmol) was dissolved in dichloromethane (15 mL) and added dropwise to a round-bottom flask containing a solution of piperidine (10.6 mL, 108 mmol) and diisopropylethyilamine (18.8 mL, 108 mmol) in dichloromethane at 0° C. The reaction was stirred at 0° C. for 15 min and then allowed to warm up to room temperature. After 2 h, the reaction was washed successively with a saturated solution of sodium bicarbonate, water, 1 N HCl and a saturated solution of sodium chloride. The organic layer was dried with sodium sulfate, concentrated and placed on a vacuum line to give an off-white solid (11.98 g). MS (M+H)+ 232.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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